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Abstract

Conopressin S, a nonapeptide toxin found in the venom of the fish-hunting cone snail Conus
striatus, is a fascinating example of molecular evolution, showcasing the transition of an
endogenous neuropeptide into a potent venom component. As a member of the ancient
vasopressin/oxytocin (VP/OT) superfamily, its origins trace back to a common ancestor of all
bilaterian animals. This guide provides a detailed examination of the evolutionary trajectory of
Conopressin S, from its ancestral hormonal role to its recruitment and diversification within the
Conus venom arsenal. We present comparative sequence data, receptor binding affinities,
detailed experimental protocols for its characterization, and visualizations of its evolutionary
pathway and signaling mechanisms.

Introduction: The Vasopressin/Oxytocin Superfamily

The vasopressin/oxytocin (VP/OT) superfamily represents one of the most ancient and
conserved neuropeptide signaling systems in the animal kingdom, with origins dating back over
700 million years.[1] These nonapeptides, characterized by a six-residue ring formed by a
disulfide bond between two cysteine residues and a three-residue tail, are crucial regulators of
physiological processes. In vertebrates, the ancestral gene duplicated, leading to two distinct
lineages: vasopressin, primarily involved in osmoregulation and blood pressure, and oxytocin,
which regulates reproductive functions like parturition and lactation.[1][2]
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Invertebrates typically possess a single member of this gene family.[1][2] In mollusks, this
peptide is known as conopressin. Initially identified in the central nervous system of non-
venomous snails like Lymnaea stagnalis, conopressin functions as a neuromodulator, involved
in processes such as the control of sexual behavior.[2][3] The discovery that peptides nearly
identical to these endogenous hormones were also present in the venom of predatory cone
shails provided a compelling model for studying the evolutionary process of
neofunctionalization.

The Evolutionary Leap: From Hormone to Toxin

The evolutionary journey of Conopressin S is rooted in the principle of gene duplication and
subsequent neofunctionalization.[4] The ancestral gene, encoding a VP/OT-like peptide (an
early conopressin), served a hormonal or neuromodulatory function in ancestral mollusks. In
the lineage leading to cone snails, this gene was likely duplicated. One copy retained its
original function in the central nervous system, while the other copy underwent changes that
led to its expression in the newly evolving venom gland.

This recruitment into the venom arsenal subjected the duplicated gene to intense evolutionary
pressure to become more effective at disabling prey.[5] This pressure drove rapid
diversification, resulting in a variety of conopressin sequences across different Conus
species, each tailored to interact with the receptors of their specific prey.[6] Conopressin-S
(from the fish-hunting C. striatus) and Conopressin-G (from C. geographus) are classic
examples.[7] The presence of highly divergent forms, such as the V1a receptor antagonist
Conopressin-T from Conus tulipa, further highlights the functional plasticity and rapid evolution
of these peptides after being incorporated into venom.[6][8]

The structural organization of the precursor protein (preproconopressin) is highly conserved
between the hormonal and venom-expressed forms, featuring a signal peptide, the
conopressin nonapeptide, and a neurophysin domain.[9] This shared architecture is strong
evidence of their common ancestry.[3]

Data Presentation: Sequence and Receptor Affinity

Quantitative analysis of conopressin sequences and their binding affinities reveals key
evolutionary and functional relationships.
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Table 1: Amino Acid Sequence Comparison

This table compares the sequences of Conopressin-S with other conopressins and

representative members of the vasopressin/oxytocin superfamily. The conserved cysteine

residues (Cysl and Cys6) that form the disulfide bridge are highlighted.

Peptide

Sequence

Species of Origin

Primary Role

Conopressin-S

CIIRNCPRG-NH2

Conus striatus

Venom Toxin[7][10]

Conopressin-G

CFIRNCPKG-
NH:2

Conus geographus,

Lymnaea stagnalis

Venom Toxin /

Hormone[7]

Conopressin-T

CFIQNCPLV-NH2

Conus tulipa

Venom Toxin
(Antagonist)[8]

Arginine Vasopressin
(AVP)

CYFQNCPRG-
NH:2

Homo sapiens

Hormone (human)

Oxytocin (OT)

CYIQNCPLG-
NH:2

Homo sapiens

Hormone (human)

Vasotocin

CYIQNCPRG-
NH:2

Teleost fish

Hormone (fish)[8]

Note: The residue at position 8 is critical for receptor selectivity, distinguishing vasopressin-like

(basic residue) from oxytocin-like (hydrophobic residue) peptides.

Table 2: Receptor Binding Affinity of Conopressin-S

This table summarizes the binding affinities (Ki, in nM) of Conopressin-S for human

vasopressin and oxytocin G-protein coupled receptors. Lower Ki values indicate higher affinity.
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Receptor Subtype Ligand Ki (nM) Reference
Human V1a Receptor .

Conopressin-S 827 [8][11]
(AVPR1A)
Human V1b Receptor _

Conopressin-S 8.3 [11]
(AVPR1B)
Human V2 Receptor )

Conopressin-S >10,000 [8]
(AVPR2)
Human Oxytocin )

Conopressin-S 175 [8][11]

Receptor (OXTR)

Note: Conopressin-S shows a marked preference for the V1b receptor, with high affinity, and
moderate affinity for the oxytocin receptor. Its low affinity for the V2 receptor is also notable.

Visualization of Pathways and Workflows
Evolutionary Pathway of Conopressin
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Caption: Proposed evolutionary origin of Conopressin S via gene duplication and
neofunctionalization.

Experimental Characterization Workflow
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Caption: Workflow for the discovery and functional characterization of Conopressin S.

Conopressin-S Signaling Pathway
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Caption: Simplified Gqg-coupled signaling pathway for Conopressin S at a V1-type receptor.

Experimental Protocols

The following are generalized methodologies for the characterization of conopressins, based
on protocols cited in the literature.[3][6][8][9][12][13]

Protocol 1: Molecular Cloning of Conopressin Precursor
from Conus cDNA

» Tissue Collection and RNA Extraction: Dissect the venom duct from a live or freshly frozen
Conus specimen. Immediately homogenize the tissue in a lysis buffer containing guanidinium
thiocyanate (e.g., TRIzol) and extract total RNA following the manufacturer's protocol.
Assess RNA gquality and quantity using spectrophotometry and gel electrophoresis.
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cDNA Synthesis: Synthesize first-strand cDNA from 1-5 pg of total RNA using a reverse
transcriptase enzyme (e.g., SuperScript 1lI) and an oligo(dT) primer to capture
polyadenylated mRNAs.

PCR Amplification: Design degenerate primers based on highly conserved regions of the
conopressin precursor signal sequence and the neurophysin domain from other known
mollusk species. Perform PCR using the synthesized cDNA as a template. Use a touchdown
PCR protocol to increase specificity.

Cloning and Sequencing: Ligate the resulting PCR products into a suitable cloning vector
(e.g., pPGEM-T Easy Vector). Transform the ligation product into competent E. coli cells.
Screen colonies via PCR, and sequence positive clones using Sanger sequencing to obtain
the full precursor sequence.

Protocol 2: Pharmacological Characterization via
Receptor Binding Assay

Peptide Synthesis: Synthesize the mature Conopressin-S peptide (CIIRNCPRG-NHz2) using
solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Purify the crude peptide using
reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its mass by
mass spectrometry.

Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293 or CHO)
in appropriate media. Stably or transiently transfect the cells with a plasmid containing the
cDNA for the human receptor of interest (e.g., AVPR1B).

Membrane Preparation: Harvest the transfected cells, homogenize them in a cold buffer, and
centrifuge to pellet the cell membranes. Resuspend the membrane preparation in a binding
buffer.

Competitive Binding Assay: In a 96-well plate, incubate the cell membranes with a constant
concentration of a radiolabeled ligand (e.g., [*H]-Arginine Vasopressin) and increasing
concentrations of the unlabeled competitor peptide (synthesized Conopressin-S).

Data Analysis: After incubation, separate bound from free radioligand by rapid filtration.
Measure the radioactivity of the filters using a scintillation counter. Plot the percentage of
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specific binding against the log concentration of Conopressin-S. Calculate the IC50 value
and convert it to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The evolutionary history of Conopressin S provides a clear and compelling narrative of
molecular adaptation. Originating from a conserved hormonal system, it was co-opted into the
Conus venom through gene duplication and refined by intense selective pressure into a potent
neurotoxin. This journey from an endogenous modulator to an envenomation tool highlights a
key mechanism by which venom arsenals gain complexity and potency.

For drug development professionals, the conopressins are a valuable resource. Their high
affinity and selectivity for specific human vasopressin and oxytocin receptor subtypes make
them excellent starting points for designing novel therapeutics. For example, the antagonist
properties of Conopressin-T demonstrate that this scaffold can be modified to either activate or
block receptor signaling.[13] Future research should focus on exploring the vast diversity of
conopressins in other Conus species and characterizing their activity on a wider range of
vertebrate and invertebrate receptors to uncover new pharmacological tools and potential drug
leads.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Ancient neuromodulation by vasopressin/oxytocin-related peptides - PMC
[pmc.ncbi.nlm.nih.gov]

2. Structural and functional evolution of the vasopressin/oxytocin superfamily: vasopressin-
related conopressin is the only member present in Lymnaea, and is involved in the control of
sexual behavior - PubMed [pubmed.ncbi.nim.nih.gov]

3. pnas.org [pnas.org]

4. Neofunctionalization of Duplicated Genes Under the Pressure of Gene Conversion - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b550022?utm_src=pdf-body
https://www.mdpi.com/1660-3397/18/3/150
https://www.benchchem.com/product/b550022?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3704447/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3704447/
https://pubmed.ncbi.nlm.nih.gov/7666183/
https://pubmed.ncbi.nlm.nih.gov/7666183/
https://pubmed.ncbi.nlm.nih.gov/7666183/
https://www.pnas.org/doi/10.1073/pnas.89.10.4593
https://pmc.ncbi.nlm.nih.gov/articles/PMC2278071/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2278071/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b550022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

5. Evolution of Conus Peptide Genes: Duplication and Positive Selection in the A-
Superfamily - PMC [pmc.ncbi.nim.nih.gov]

6. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from
Conus miliaris - PMC [pmc.ncbi.nim.nih.gov]

7. Comparative and Evolutionary Physiology of Vasopressin/ Oxytocin-Type Neuropeptide
Signaling in Invertebrates - PMC [pmc.ncbi.nim.nih.gov]

8. espace.library.ug.edu.au [espace.library.ug.edu.au]

9. Evolution of the vasopressin/oxytocin superfamily: characterization of a cDNA encoding a
vasopressin-related precursor, preproconopressin, from the mollusc Lymnaea stagnalis -
PubMed [pubmed.nchbi.nlm.nih.gov]

10. gyaobio.com [gyaobio.com]
11. uniprot.org [uniprot.org]
12. researchgate.net [researchgate.net]

13. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from
Conus miliaris [mdpi.com]

To cite this document: BenchChem. [Evolutionary origin of Conopressin S in cone snails].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b550022#evolutionary-origin-of-conopressin-s-in-
cone-snails]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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